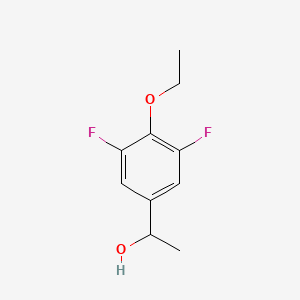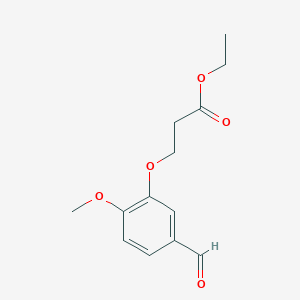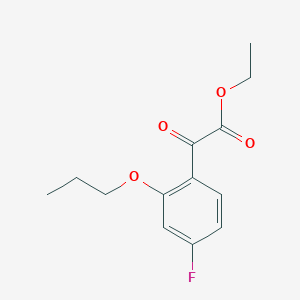![molecular formula C11H12F4O2 B7994875 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol CAS No. 1443304-40-2](/img/structure/B7994875.png)
2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol
Overview
Description
2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol typically involves the reaction of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to reduce the aldehyde group to an alcohol. This method is advantageous for large-scale production due to its high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]acetone or 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]acetic acid.
Reduction: Formation of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propane.
Substitution: Formation of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanamine.
Scientific Research Applications
2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanethiol
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether
Uniqueness
2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol stands out due to its specific structural arrangement, which imparts unique chemical properties such as high stability and reactivity. The presence of the tetrafluoroethoxy group enhances its potential for various applications compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O2/c1-10(2,16)7-4-3-5-8(6-7)17-11(14,15)9(12)13/h3-6,9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWERKURBULKUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185249 | |
| Record name | Benzenemethanol, α,α-dimethyl-3-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443304-40-2 | |
| Record name | Benzenemethanol, α,α-dimethyl-3-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α,α-dimethyl-3-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[4-(Ethylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7994829.png)
![1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7994836.png)




